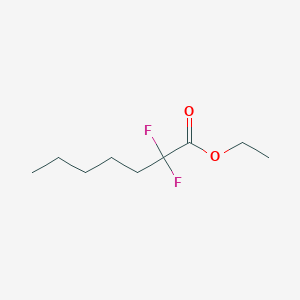

Ethyl 2,2-Difluoroheptanoate

Description

Contextual Significance of Geminal Difluorinated Esters in Chemical Research

The geminal difluoromethylene (CF₂) group is a critical motif in modern medicinal chemistry and drug design. enamine.netnih.gov Its significance stems from its unique ability to act as a bioisostere—a substituent that mimics the steric and electronic properties of another group—for functionalities like carbonyls, ether oxygens, and sulfonyl groups. nih.govchemrxiv.org The introduction of a CF₂ unit into a bioactive molecule can profoundly influence its pharmacokinetic and physicochemical properties. nih.gov

Specifically, the high electronegativity of the two fluorine atoms can alter the acidity or basicity (pKa) of nearby functional groups, which is crucial for drug-receptor interactions and solubility. chemrxiv.orgnih.gov Furthermore, the carbon-fluorine bond is the strongest single bond in organic chemistry, and its presence can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. nih.govrsc.org This increased stability is a highly desirable trait in pharmaceutical development. numberanalytics.com The incorporation of geminal difluoro groups can also modulate a molecule's lipophilicity (LogP) and conformational preferences, affecting its permeability across biological membranes and its binding affinity to target proteins. chemrxiv.orgnih.govnih.gov Consequently, gem-difluorinated esters like ethyl 2,2-difluoroheptanoate are valuable building blocks for creating new therapeutic agents with improved efficacy and pharmacokinetic profiles. enamine.netthieme-connect.com

Historical Development of Difluorinated Alkyl Chains as Synthetic Motifs

The journey of organofluorine chemistry began even before the isolation of elemental fluorine itself. nih.govnih.gov One of the earliest reported syntheses of an organofluorine compound was in 1862 by Alexander Borodin, who performed a halogen exchange reaction. nih.gov However, the field remained relatively niche due to the challenges of handling highly reactive fluorinating agents. nih.gov

A significant turning point came with the development of safer and more selective fluorinating reagents in the 20th century. numberanalytics.combeilstein-journals.org The advent of agents like (diethylamino)sulfur trifluoride (DAST) and its derivatives, as well as electrophilic fluorinating agents such as Selectfluor®, revolutionized the synthesis of fluorinated molecules. numberanalytics.combeilstein-journals.orggoogle.com These developments made the incorporation of fluorine, including the difluoromethylene group, into complex organic structures more feasible and efficient. google.comchemicalbook.com The ability to create difluorinated alkyl chains opened new avenues in materials science, leading to the creation of novel fluoropolymers in the 1940s, and later became a cornerstone of pharmaceutical research. nih.govnumberanalytics.com This historical progression laid the essential groundwork for the synthesis and application of specific motifs like the gem-difluoro ester functionality found in this compound.

Overview of Current Research Trajectories and Synthetic Utility of this compound

This compound and its analogs are increasingly utilized as versatile intermediates in the synthesis of complex and biologically active molecules. beilstein-journals.orgnih.gov A prominent example of the utility of a closely related compound, ethyl 2,2-difluorohexanoate, is its role as a key intermediate in the synthesis of Lubiprostone, a medication used to treat constipation. google.comnih.govkslifesciences.com This highlights the industrial relevance of this class of compounds in producing pharmaceuticals.

Current research is actively exploring new, efficient methods for synthesizing and utilizing difluoroalkyl esters. Visible light photoredox catalysis has emerged as a powerful tool for generating difluoroalkyl radicals from precursors like bromodifluoroacetates under mild conditions. uliege.bersc.orgmdpi.com These radicals can then be used in a variety of carbon-carbon bond-forming reactions, enabling the construction of complex molecular architectures. rsc.orgacs.orgnih.gov For instance, photocatalytic methods have been developed for the difluoroalkylation of alkenes and the synthesis of difluoroalkylated heterocyclic compounds. rsc.orgmdpi.com

Research has also focused on the application of these building blocks in creating focused chemical libraries for drug discovery. beilstein-journals.org The synthesis of derivatives such as Ethyl-3-((tert-butylthio)methylene)-2,2-difluoroheptanoate demonstrates the ongoing exploration of the reactivity of these esters to generate novel structures. rsc.org Furthermore, studies into the conformational effects of the gem-difluoro group continue to inform the rational design of molecules with specific three-dimensional shapes for optimal biological activity. nih.govbeilstein-journals.orgrsc.org

Chemical and Physical Properties of this compound

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 1233505-65-1 |

| Molecular Formula | C₉H₁₆F₂O₂ |

| Molecular Weight | 194.22 g/mol |

| Appearance | Not specified, likely a liquid |

| Purity | Typically ≥95% |

Properties

IUPAC Name |

ethyl 2,2-difluoroheptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F2O2/c1-3-5-6-7-9(10,11)8(12)13-4-2/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSMEABDTQHHHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)OCC)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2,2 Difluoroheptanoate

Strategies for the Construction of the 2,2-Difluoroheptanoate Moiety

The formation of the C(2)-F₂ bond is the key step in synthesizing the target molecule. This can be achieved by converting a pre-existing functional group at the C(2) position or by direct fluorination of the C-H bonds at this position.

The oxidative desulfurization-fluorination of sulfur-containing precursors is a powerful method for synthesizing gem-difluoro compounds. rsc.org This strategy typically involves a substrate where the carbon atom targeted for difluorination is bonded to two sulfur atoms, such as in a dithioacetal or dithiane derivative. The general process involves the oxidation of the sulfur atoms, which converts them into good leaving groups, followed by nucleophilic substitution with fluoride (B91410) ions.

For the synthesis of Ethyl 2,2-Difluoroheptanoate, a suitable precursor would be ethyl 2-(1,3-dithian-2-yl)heptanoate. Treatment of this substrate with an oxidant and a fluoride source would yield the desired product. An oxidative desulfurization-fluorination protocol has been successfully used to synthesize fluorinated pyrrolidines from dithianyl-substituted precursors. rsc.org The oxidation can be achieved with reagents like N-bromosuccinimide (NBS) or dibromodimethylhydantoin, while the fluoride is often supplied by a source such as hydrogen fluoride-pyridine (Py-HF).

Table 1: Illustrative Oxidative Desulfurization-Fluorination Systems

| Oxidant/Fluoride Source | Substrate Type | Product Type | Reference |

| NBS / Py-HF | Thioethers | Difluoromethyl compounds | rsc.org |

| Br₂ / Py-HF | Dithioacetals | gem-Difluoroalkanes | N/A |

| IF₅ / Py-HF | Dithioacetals | gem-Difluoroalkanes | N/A |

This method leverages the accessibility of dithiane precursors, which can often be prepared by deprotonating a dithiane and reacting it with a suitable electrophile, in this case, an ethyl heptanoate (B1214049) derivative or a related species.

While the term "difluoromethylation" often refers to the introduction of a -CF₂H group nih.govcas.cncas.cn, in the context of synthesizing this compound, this section addresses the nucleophilic fluorination of a carbonyl precursor. The most direct and widely used method for converting an α-ketoester into a gem-difluoroester is through the use of deoxofluorinating agents.

The key precursor for this approach is Ethyl 2-oxoheptanoate. This α-ketoester can be treated with a nucleophilic fluorinating reagent like (diethylamino)sulfur trifluoride (DAST) to directly replace the ketone oxygen with two fluorine atoms. A patent describing the synthesis of the lower homolog, ethyl 2,2-difluorohexanoate, reports a 91% yield from the corresponding ethyl 2-oxohexanoate (B1239944) using DAST in dichloromethane. google.com This high efficiency suggests the method is directly applicable to the heptanoate analogue.

Table 2: Deoxofluorinating Agents for α-Ketoesters

| Reagent | Chemical Name | Typical Conditions | Reference |

| DAST | (Diethylamino)sulfur trifluoride | CH₂Cl₂, 0 °C to RT | google.com |

| Deoxo-Fluor® | Bis(2-methoxyethyl)aminosulfur trifluoride | CH₂Cl₂, RT | N/A |

| Fluolead™ | 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride | Toluene, 80 °C | N/A |

This approach is often preferred in industrial settings due to its directness and high yield, provided the α-ketoester precursor is readily available.

Electrophilic fluorination involves the reaction of an electron-rich substrate, such as an enolate or a silyl (B83357) enol ether, with an electrophilic source of fluorine ("F⁺"). mdpi.combeilstein-journals.org Widely used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. mdpi.combeilstein-journals.org

To synthesize this compound, one could envision a stepwise or one-pot double fluorination of a precursor. A highly suitable precursor is a β-ketoester, such as ethyl 2-acetylheptanoate. The acidic α-proton can be removed with a base to form an enolate, which is then fluorinated. A second deprotonation-fluorination cycle would yield the difluorinated product, which can then undergo deacylation to give the final product. Efficient organocatalytic methods have been developed for the enantioselective fluorination of α-substituted β-diketones using Selectfluor and a primary amine catalyst. mdpi.com

Another pathway involves the fluorination of a ketene (B1206846) silyl acetal (B89532) derived from ethyl heptanoate. Reaction with an electrophilic fluorine source would yield the α-mono-fluorinated ester. Introducing the second fluorine atom at the same position is more challenging but could be achieved under more forcing conditions or by modifying the substrate to increase the acidity of the remaining α-proton.

Table 3: Common Electrophilic Fluorinating Agents

| Reagent | Chemical Name | Characteristics | Reference |

| Selectfluor® | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Crystalline, stable, user-friendly | mdpi.combeilstein-journals.org |

| NFSI | N-Fluorobenzenesulfonimide | Crystalline, stable, potent "F⁺" source | mdpi.combeilstein-journals.org |

| N-Fluoro-2-pyridone | 1-Fluoro-2(1H)-pyridone | Early N-F reagent, moderate reactivity | beilstein-journals.orgbeilstein-journals.org |

Radical fluorination introduces fluorine into a molecule via a radical intermediate. numberanalytics.com This approach is particularly useful for fluorinating positions that are not easily accessed by ionic pathways. numberanalytics.comucl.ac.uk The generation of a radical at the C(2) position of a heptanoate derivative, followed by trapping with a fluorine atom transfer agent, is the key sequence.

One potential strategy is the silver-catalyzed decarboxylative fluorination of a disubstituted malonic acid. For instance, a heptylmalonic acid derivative could be treated with silver nitrate (B79036) (AgNO₃) and Selectfluor. This process involves the formation of a silver(I) salt which is oxidized by Selectfluor, leading to decarboxylation and the generation of an α-carboxylic acid radical. mdpi.com This radical can then be trapped by a fluorine radical or another fluorinating species in the reaction mixture. A second, similar sequence would be required to install the second fluorine atom.

Photocatalysis can also be employed, where an excited photocatalyst abstracts a hydrogen atom to generate a carbon-centered radical, which is then fluorinated. ucl.ac.uk While powerful for C-H fluorination, achieving site-selective double fluorination at an unactivated sp³ carbon remains a significant challenge.

Direct C-H fluorination is an attractive strategy as it avoids the need for pre-functionalized substrates. Both palladium and copper catalysts have been developed for this purpose, enabling the conversion of C-H bonds into C-F bonds. nih.govnih.gov

Palladium-catalyzed C-H fluorination often proceeds through a high-valent Pd(IV)-F intermediate. nih.govspringernature.comresearchgate.net These reactions can be directed by a coordinating group on the substrate to achieve site-selectivity. For ethyl heptanoate, a directing group would likely be required to achieve selective fluorination at the C(2) position. The development of an undirected, palladium-catalyzed method for aromatic C-H fluorination has been described, which involves the catalytic generation of a reactive transition-metal-fluoride electrophile. nih.gov Applying such a system to the less reactive sp³ C-H bonds of an ester, and achieving double fluorination, is a frontier in the field.

Copper-catalyzed systems are also effective for C-H fluorination. nih.govnih.govorganic-chemistry.org These reactions can proceed through a radical mechanism or involve high-valent Cu(III)-F species. nih.govresearchgate.net Catalyst-controlled C-H fluorination with copper has been shown to be selective for certain types of C-H bonds based on their hydricity. nih.govresearchgate.net A sequence of Cu-catalyzed C-H fluorination followed by nucleophilic substitution has also been demonstrated, highlighting the versatility of these methods. nih.govorganic-chemistry.org However, achieving a direct, double C-H fluorination at the C(2) position of ethyl heptanoate with these methods has not yet been reported and would require significant methodological development.

Precursor Design and Synthesis for this compound

The choice of synthetic strategy dictates the required precursor. Based on the methodologies discussed, the most practical and direct precursor is Ethyl 2-oxoheptanoate , which serves as the substrate for deoxofluorination with DAST. google.com

Several classical organic synthesis routes can be employed to prepare this α-ketoester:

Claisen Condensation: The condensation of ethyl pentanoate with diethyl oxalate (B1200264) in the presence of a base (e.g., sodium ethoxide) yields an oxalyl ester intermediate. This intermediate can be subjected to thermal or acid-catalyzed decarbonylation to afford Ethyl 2-oxoheptanoate.

Oxidation of an α-Hydroxy Ester: Ethyl 2-hydroxyheptanoate can be synthesized by esterifying 2-hydroxyheptanoic acid or via the nucleophilic addition of an organometallic reagent to ethyl glyoxylate. Subsequent oxidation of the secondary alcohol using standard oxidants like pyridinium (B92312) chlorochromate (PCC), or under Swern or Dess-Martin conditions, would yield the target α-ketoester.

From Heptanoic Acid: Heptanoic acid can be converted to its acid chloride and then reacted in a Rosenmund reduction or with specific organometallic reagents to yield heptanal. Alternatively, α-bromination of heptanoic acid followed by oxidation and esterification provides another route to the ketoester.

Another key type of precursor, particularly for electrophilic fluorination strategies, is a β-dicarbonyl compound like ethyl 2-heptanoylacetate . This can be synthesized via the Claisen condensation between ethyl heptanoate and ethyl acetate (B1210297).

Preparation of α-Keto Esters as Substrates

The synthesis of α-keto esters is a critical first step in one of the primary routes to producing this compound. These highly electrophilic compounds serve as key intermediates. aurigeneservices.com Various methods exist for their preparation, including the oxidation of α-hydroxy esters and the direct esterification of α-keto acids. google.comorganic-chemistry.org

One common approach involves the oxidation of aryl ketones with reagents like selenium dioxide. aurigeneservices.com Another method is the oxidative esterification of 2,2-dibromo-1-(het)arylethanones using dimethyl sulfoxide (B87167) (DMSO) as the oxidizing agent, followed by esterification with an alcohol. aurigeneservices.com The reaction conditions for this process, such as solvent volume and temperature, are crucial for achieving good yields. For instance, the reaction of 2,2-dibromo-1-phenylethanone (B86434) in DMSO at 50–55 °C followed by treatment with methanol (B129727) can yield the corresponding α-keto ester in significant amounts. aurigeneservices.com

Alternatively, α-keto esters can be prepared from malonates. This process involves the alkylation of a malonate, followed by oximation and then a carbonylation reaction to yield the desired α-keto ester. google.com For example, diethyl malonate can be alkylated using a suitable alkyl halide in the presence of a base like potassium carbonate in a solvent such as DMF. google.com

A variety of other methods for α-keto ester synthesis have also been reported, including:

Chemoselective cross-coupling of monoesters of dicarboxylic acid chlorides with organometallic reagents. aurigeneservices.com

Friedel–Crafts acylation. aurigeneservices.com

Hydrolysis and esterification of alkyl cyanides. aurigeneservices.com

Oxidation of terminal haloalkynes. aurigeneservices.com

The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis of Heptanoic Acid Derivatives for Esterification

An alternative pathway to this compound involves the synthesis and subsequent esterification of heptanoic acid derivatives. This approach is particularly relevant when aiming for a direct introduction of the heptanoyl moiety.

Heptanoic acid itself can be esterified with ethanol (B145695) to form ethyl heptanoate. This reaction is typically catalyzed by an acid or, for a more environmentally friendly approach, by enzymes such as lipase (B570770). For instance, a chemically modified lipase from Thermomyces lanuginosus has been shown to be effective in catalyzing the esterification of heptanoic acid with various alcohols, including heptanol (B41253) and decanol, in both the presence and absence of a solvent like n-heptane. uminho.pt

For the synthesis of the difluoro analogue, a more direct precursor is required. This often involves the use of a difluoroacetylating agent or the modification of a pre-existing heptanoic acid derivative to introduce the fluorine atoms at the α-position. While direct fluorination can be challenging, methods involving the use of fluorinating agents on a suitable precursor are more common.

Optimization of Reaction Conditions and Process Development

Catalyst Selection and Reaction Parameter Tuning

The choice of catalyst is paramount in many of the synthetic steps leading to this compound. For instance, in the synthesis of α-keto esters via the condensation of aldehydes with ethyl diazoacetate, catalysts like NbCl₅ and molybdenum(VI) dichloride dioxide have been shown to be effective. organic-chemistry.org For transesterification reactions, which can be a route to modify the ester group, various catalysts are employed, although some modern approaches aim for catalyst-free conditions. rsc.orgresearchgate.netrsc.org

The loading of the catalyst and other reaction parameters also play a significant role. For example, in a study optimizing a different reaction, the catalyst loading was varied between 2.5% and 20% to find the optimal efficiency. researchgate.net Similarly, in the synthesis of certain esters, the use of a base like triethylamine (B128534) may be necessary for acid-sensitive compounds. orgsyn.org

The development of industrial catalysts follows a rigorous process of screening and exploration to identify the most active, selective, and robust catalyst for a given transformation. kau.edu.saappliedcatalysts.com This involves testing a large number of potential candidates under various conditions to determine the optimal performance. kau.edu.sa

Solvent Effects and Temperature Regimen

The solvent and temperature are critical parameters that can significantly influence the yield, selectivity, and reaction rate of the synthesis. In the synthesis of α-keto esters, solvents like dimethyl sulfoxide (DMSO), dichloromethane, ethanol, and 2-propanol have been investigated. aurigeneservices.comresearchgate.net It was found that diethyl ether and 2-propanol led to a marked increase in efficiency in a particular reaction. researchgate.net

The temperature regimen must be carefully controlled. For instance, the fluorination of ethyl 2-oxohexanoate to ethyl 2,2-difluorohexanoate is initiated at 0 °C and then warmed to room temperature over several hours. google.com In another example, a reaction was conducted at temperatures ranging from 110 °C to 140 °C to find the optimal yield. nih.gov

The solvent can also have a remarkable effect on the properties and reactivity of organometallic intermediates. For example, the ¹⁹F-NMR spectrum, thermal stability, and reactivity of a (methyl difluoroacetate)copper reagent were found to differ significantly depending on whether the solvent was DMSO, DMF, or HMPA. oup.com Recent research has also highlighted the use of difluoroester solvents themselves in electrochemical applications, demonstrating their unique properties. nih.govresearchgate.net

Purification Methodologies for Synthetic Intermediates and Final Product

The purification of synthetic intermediates and the final this compound product is essential to obtain a compound of high purity. Common purification techniques include extraction, distillation, and chromatography.

For example, after the synthesis of ethyl 2,2-difluorohexanoate, the reaction mixture is typically quenched with an aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent like dichloromethane. google.com The combined organic layers are then dried and concentrated to yield the crude product, which may be further purified. google.com

In the synthesis of related compounds, purification by chromatography on silica (B1680970) gel using a gradient eluent of hexane (B92381) and ethyl acetate is a frequently employed method. google.com This technique is effective for separating the desired product from by-products and unreacted starting materials. google.com For volatile compounds, distillation under reduced pressure can be an effective purification method. google.com

The development of efficient purification protocols is a critical aspect of process development, particularly for industrial-scale production, to ensure the final product meets the required purity standards. google.com

Interactive Data Table: Synthesis Parameters

Mechanistic Investigations of Reactions Involving Ethyl 2,2 Difluoroheptanoate

Elucidation of Reaction Pathways in Ethyl 2,2-Difluoroheptanoate Synthesis

The synthesis of α,α-difluoroesters like this compound can be achieved through various synthetic routes. The specific pathways for its formation are not extensively detailed in the provided search results, but general mechanisms for the fluorination of carbonyl compounds can be inferred. Common methods involve either nucleophilic or electrophilic fluorination. numberanalytics.com

Nucleophilic fluorination typically involves the attack of a fluoride (B91410) ion source on an appropriate precursor. For the synthesis of this compound, a plausible pathway would involve the fluorination of a corresponding β-keto ester or a related active methylene (B1212753) compound. The reaction is often facilitated by a catalyst or a suitable solvent. numberanalytics.com

Electrophilic fluorination, on the other hand, utilizes a fluorine source that acts as an electrophile. numberanalytics.com Reagents like Selectfluor® are commonly used for this purpose. nih.gov The synthesis of this compound via this route would likely involve the reaction of an enolate or a similar nucleophilic species derived from a heptanoate (B1214049) precursor with an electrophilic fluorine reagent.

The choice of fluorinating reagent and reaction conditions significantly influences the reaction pathway. numberanalytics.com For instance, electrochemical and photochemical methods can also be employed for fluorination, each proceeding through distinct mechanistic pathways. numberanalytics.com

A multi-step synthesis pathway, a common strategy in organic chemistry, can also be envisioned for constructing this compound, where each step has its own reaction mechanism. youtube.comocr.org.uk The efficiency of such a multi-step synthesis can be evaluated by its atom economy, which compares the molecular weight of the desired product to the sum of the molecular weights of all reactants. monash.edu

Role of Intermediates in Transformations Utilizing the Difluoroheptanoate Moiety

Intermediates play a critical role in the transformations of compounds containing the difluoroheptanoate group. While specific studies on this compound were not found, the behavior of similar fluorinated compounds provides insight into the likely intermediates.

In many reactions involving fluorinated esters, enolates are key intermediates. These can be generated by the deprotonation of the α-carbon, although in the case of a 2,2-difluoro system, this is not possible. However, reactions at other positions of the molecule could involve various intermediates. For example, in reactions involving the ester group, tetrahedral intermediates are commonly formed during nucleophilic acyl substitution.

In ring-opening reactions of related fluorinated heterocycles, carbocation-like intermediates can be formed. The stability of these intermediates often dictates the stereochemical outcome of the reaction. For instance, in the ring-opening of aziridines, the formation of a semi-free carbocation intermediate leads to a mechanism approaching SN1, while less stable intermediates result in a more SN2-like pathway. nih.gov

In the Pauson-Khand reaction of certain fluorinated alkynes, the regioselectivity is influenced by the electronic nature of the substituents, suggesting the involvement of intermediates where electronic effects are significant. beilstein-journals.org

Kinetic Studies of Transformations Involving the 2,2-Difluoroheptanoate Group

Kinetic studies provide quantitative information about reaction rates and are essential for understanding reaction mechanisms. While no specific kinetic studies on transformations involving the 2,2-difluoroheptanoate group were found in the provided search results, general principles of chemical kinetics can be applied.

Factors such as temperature, solvent, and the presence of catalysts can significantly affect the rate of reactions involving this group. numberanalytics.com For example, higher temperatures generally increase reaction rates but can sometimes lead to the formation of undesired byproducts. numberanalytics.com The choice of solvent is also crucial, as it can influence the solubility of reactants and stabilize transition states. numberanalytics.com Catalysts can provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. numberanalytics.com

Stereochemical Control and Regioselectivity in Fluorination Reactions

Stereochemical control and regioselectivity are critical aspects of fluorination reactions, determining the three-dimensional arrangement of atoms in the product and the position of the fluorine atom, respectively.

Stereochemical Control: The introduction of fluorine can create a stereocenter, and controlling the stereochemistry is often a major challenge. The stereochemical outcome of a fluorination reaction depends on the reaction mechanism, the substrate, and the reaction conditions. numberanalytics.com The use of chiral catalysts or auxiliaries can influence the stereochemistry in nucleophilic fluorination reactions. numberanalytics.com In the asymmetric electrophilic fluorination of carbonyl compounds, diastereoselectivity is often controlled by chiral auxiliaries on the substrate that influence the facial selectivity of the intermediate enolate. escholarship.org The catalyst loading can also play a critical role in stereochemical control. escholarship.org

Regioselectivity: Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the fluorination of molecules with multiple potential reaction sites, controlling the regioselectivity is crucial. For example, in the fluorination of allenes, high regioselectivity for the branched product over the linear product has been achieved. nih.gov Similarly, the ring-opening of aziridines with a fluorine source has shown high regioselectivity. nih.gov

In the Pauson-Khand reaction, the fluoroalkyl group has shown a tendency to occupy the α-position, indicating a high degree of regioselectivity. beilstein-journals.org The regioselectivity of nucleophilic fluorination of amino alcohols can be controlled by the choice of fluorinating reagent. beilstein-journals.org In the iodofluorination of alkenes, the reaction proceeds with Markovnikov-type regioselectivity, where the fluorine atom adds to the more substituted carbon of the double bond. organic-chemistry.org

The following table summarizes the regioselectivity observed in a specific reaction involving a related compound, Ethyl-3-((tert-butylthio)methylene)-2,2-difluoroheptanoate, highlighting the high degree of control achievable in these transformations. rsc.org

| Compound | Isomer Ratio (Z/E) |

| Ethyl-3-((tert-butylthio)methylene)-2,2-difluoroheptanoate (2i) | > 1:99 |

| This table is based on data from a specific experiment and may not be representative of all reaction conditions. |

Applications of Ethyl 2,2 Difluoroheptanoate As a Synthetic Building Block

Utilization in the Synthesis of Complex Fluorinated Organic Molecules

The gem-difluoroalkyl group in ethyl 2,2-difluoroheptanoate is a key functional moiety that can be strategically incorporated into larger, more complex molecular architectures. While direct and specific examples of its use are not extensively documented in publicly available literature, the reactivity of analogous compounds such as ethyl bromodifluoroacetate and ethyl iododifluoroacetate provides insight into its potential synthetic pathways. These related compounds are known to participate in radical addition reactions with alkenes and alkynes, a process that could be extrapolated to this compound for the construction of intricate fluorinated structures. google.comresearchgate.net The difluoromethylenated products resulting from such reactions are valuable intermediates in the synthesis of various fluorinated compounds.

Role in the Preparation of Fluoroalkylated Alcohols, Amines, and Related Heterocycles

The ester functionality of this compound can be readily transformed into other functional groups, making it a useful starting material for the synthesis of fluoroalkylated alcohols and amines. For instance, reduction of the ester group would yield the corresponding 2,2-difluoroheptan-1-ol. While specific literature on the direct conversion of this compound to fluoroalkylated amines is scarce, general methods for the synthesis of fluoroalkyl amines often involve the reduction of amides or the reductive amination of ketones, suggesting potential synthetic routes from derivatives of this compound.

Furthermore, the difluoroalkyl moiety is a desirable feature in many heterocyclic compounds due to the unique properties it confers. nih.govmdpi.com General strategies for the synthesis of fluorinated heterocycles often involve the use of fluorinated building blocks in cycloaddition reactions or condensation reactions. nih.govmdpi.com For example, difluorinated precursors can be used to construct rings such as pyrazoles, thiazoles, and pyridines, which are common motifs in pharmaceuticals and agrochemicals. researchgate.net Although direct examples involving this compound are not prominent, its structure is amenable to transformations that would generate intermediates suitable for such cyclization reactions.

Employed in the Construction of Advanced Organic Materials (General Category)

The incorporation of fluorine into organic materials can significantly alter their physical and chemical properties, leading to applications in areas such as liquid crystals, polymers, and electronic materials. nih.gov The introduction of a difluoroalkyl chain, such as the one present in this compound, can enhance properties like thermal stability, chemical resistance, and lipophilicity. While specific research detailing the use of this compound in advanced materials is not widely available, the general principles of fluorinated materials science suggest its potential as a building block for creating novel materials with tailored properties.

Application in Natural Product Synthesis: Fluoro-Analogue Development (General Category)

The synthesis of fluorinated analogues of natural products is a common strategy in medicinal chemistry to improve the metabolic stability, bioavailability, and biological activity of the parent compound. beilstein-journals.org The difluoromethyl group can act as a bioisostere for a hydroxyl group or a carbonyl group, or it can be used to block metabolic pathways. Although there are no specific examples in the available literature of this compound being used to create a fluoro-analogue of a natural product, its potential as a source of a difluoroalkyl chain makes it a candidate for such synthetic endeavors.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation of Fluorinated Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Containing Compounds

NMR spectroscopy is a powerful tool for the analysis of organofluorine compounds, largely due to the favorable properties of the ¹⁹F nucleus, which has a nuclear spin of 1/2, 100% natural abundance, and high sensitivity. rsc.org The large chemical shift dispersion in ¹⁹F NMR provides excellent signal separation, making it highly informative for structural analysis. rsc.orghuji.ac.il

¹⁹F NMR spectroscopy is exceptionally sensitive to the local electronic environment of the fluorine nucleus, making it an ideal method for confirming the integrity and conformation of the fluoroalkyl portion of Ethyl 2,2-difluoroheptanoate. The chemical shift of the fluorine atoms provides direct evidence of their bonding environment.

For this compound, the two fluorine atoms are attached to the same carbon (a geminal difluoro group) at the C2 position, adjacent to the ester carbonyl group. This specific arrangement results in a characteristic chemical shift. The electron-withdrawing effect of the adjacent carbonyl group deshields the fluorine nuclei, causing a downfield shift. alfa-chemistry.com The typical chemical shift range for a -CF₂- group is between +80 to +140 ppm relative to CFCl₃, though the exact value is influenced by neighboring groups. ucsb.edu

In addition to the chemical shift, spin-spin coupling provides valuable structural information. The fluorine nuclei will couple with protons on adjacent carbon atoms (e.g., the methylene (B1212753) protons of the pentyl chain at C3). This heteronuclear coupling (³JHF) confirms the connectivity between the difluoro-carbon and the rest of the alkyl chain. The magnitude of these coupling constants provides insight into the dihedral angle and, by extension, the local conformation of the molecule.

Table 1: Expected ¹⁹F NMR Data for this compound

| Parameter | Nuclei Involved | Expected Value | Structural Information Confirmed |

|---|---|---|---|

| Chemical Shift (δ) | -CF₂ - | ~100 - 120 ppm | Confirms the presence of the geminal difluoro group adjacent to an alkyl chain. |

While 1D NMR provides essential information, 2D NMR experiments are indispensable for assembling the complete molecular structure of this compound by establishing atom connectivity through bond correlations.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It would be used to trace the connectivity within the ethyl group (CH₃-CH₂-) and the pentyl group (-CH₂-CH₂-CH₂-CH₂-CH₃), confirming the integrity of these separate alkyl chains.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached. This technique would definitively assign the proton signals to their respective carbons in both the ethyl and pentyl moieties.

¹⁹F-¹³C HSQC/HMBC: Fluorine-detected 2D NMR experiments can provide direct correlation between fluorine and carbon atoms. A ¹⁹F-¹³C HSQC would show a direct correlation between the fluorine atoms and the C2 carbon, while an HMBC experiment could show longer-range couplings to the carbonyl carbon (C1) and the C3 carbon of the pentyl chain. rsc.orgnih.gov

Together, these 2D NMR techniques provide an unambiguous map of the molecular structure, confirming all atomic connections and validating the identity of this compound. rsc.org

Mass Spectrometry Methodologies for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. libretexts.org

High-Resolution Mass Spectrometry (HRMS) measures the mass of an ion with very high accuracy (typically to four or more decimal places). acs.orgnih.gov This precision allows for the determination of the exact elemental composition of a molecule. For this compound, the molecular formula is C₉H₁₆F₂O₂. HRMS can distinguish this formula from other potential formulas that might have the same nominal mass. acs.orgnih.gov

The ability of HRMS to provide an exact mass is a powerful tool for confirming the identity of a newly synthesized compound or identifying an unknown fluorinated substance in a complex mixture. researchgate.net

Table 2: Exact Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₆F₂O₂ |

| Nominal Mass | 206 amu |

An experimental HRMS measurement matching the theoretical monoisotopic mass within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion is often energetically unstable and breaks apart into smaller, characteristic fragment ions. libretexts.orgchemguide.co.uk The resulting fragmentation pattern serves as a molecular fingerprint that can be used to confirm the structure.

For esters, fragmentation commonly occurs at the bonds adjacent to the carbonyl group. libretexts.org The fragmentation of this compound would be expected to follow predictable pathways, allowing for structural confirmation.

Key fragmentation pathways include:

α-Cleavage: Loss of the ethoxy group (-•OCH₂CH₃) or the ethyl group (-•CH₂CH₃) from the ester functionality.

Cleavage of the Alkyl Chain: The C-C bonds of the pentyl chain can break, leading to a series of fragment ions separated by 14 mass units (-CH₂-). whitman.edu

McLafferty Rearrangement: While common for many esters, the presence of two fluorine atoms on the α-carbon may influence the likelihood of this rearrangement. wikipedia.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Ion Structure | Origin |

|---|---|---|

| 206 | [C₅H₁₁CF₂COOCH₂CH₃]⁺• | Molecular Ion (M⁺•) |

| 177 | [C₅H₁₁CF₂CO]⁺ | Loss of •CH₂CH₃ (ethyl radical) |

| 161 | [C₅H₁₁CF₂COOH]⁺• | Loss of C₂H₄ (ethene) via rearrangement |

| 135 | [CF₂COOCH₂CH₃]⁺ | Cleavage of the pentyl chain |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification (General Technique)

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. uh.edu These methods work by probing the vibrations of chemical bonds, which occur at characteristic frequencies.

For this compound, these techniques can readily confirm the presence of the key structural components: the ester group and the carbon-fluorine bonds.

Ester Group: The most prominent feature in the IR spectrum of an ester is the very strong and sharp absorption band due to the carbonyl (C=O) stretching vibration. The C-O single bond stretches also produce characteristic bands.

Alkyl Chains: The C-H bonds of the ethyl and pentyl groups give rise to stretching and bending vibrations.

Carbon-Fluorine Bonds: The C-F bonds are strong and polar, resulting in strong absorption bands in the IR spectrum, typically in the fingerprint region.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium to Strong |

| C=O (Ester) | Stretch | 1735 - 1750 | Very Strong |

| C-O (Ester) | Stretch | 1150 - 1300 | Strong |

The combination of a strong C=O stretch, strong C-O stretch, and very strong C-F stretching bands in the vibrational spectra provides a quick and reliable confirmation of the compound's major functional groups. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By irradiating a single crystal of a compound with a beam of X-rays, a unique diffraction pattern is generated. Mathematical analysis of the angles and intensities of these diffracted beams allows for the calculation of an electron density map, from which the positions of individual atoms, their chemical bonds, bond lengths, and bond angles can be deduced with high precision. wikipedia.org

For a fluorinated ester like this compound, this technique could provide invaluable information about its solid-state conformation. This includes the spatial orientation of the ethyl ester group relative to the fluorinated carbon and the heptanoate (B1214049) chain, as well as the torsional angles along the carbon backbone. Furthermore, X-ray crystallography would reveal how individual molecules pack together in the crystal lattice, detailing the intermolecular forces, such as van der Waals interactions, that govern the solid-state structure.

While this compound itself is achiral, X-ray crystallography is the definitive method for determining the absolute stereochemistry of chiral molecules. For chiral fluorinated esters, this technique can unambiguously distinguish between enantiomers, which is crucial in fields like pharmaceutical development where stereoisomers can have vastly different biological activities.

Currently, specific X-ray crystallographic data for this compound is not available in published literature. The successful application of this technique would first require the growth of a high-quality single crystal of the compound, which can be a challenging step.

Chromatographic Separations for Purity Assessment and Isolation

Chromatography is an indispensable technique in synthetic chemistry for both the qualitative and quantitative analysis of compounds. It is fundamentally a separation process that relies on the differential partitioning of components between a stationary phase and a mobile phase. For fluorinated esters such as this compound, chromatographic methods are routinely employed to assess the purity of a synthesized sample, identify byproducts, and for preparative-scale isolation of the pure compound from a reaction mixture. nih.gov The choice between gas or liquid chromatography is typically determined by the volatility and thermal stability of the analyte.

Gas Chromatography (GC) Method Development

Gas chromatography is ideally suited for the analysis of volatile and thermally stable compounds like this compound. The development of a robust GC method is a systematic process involving the optimization of several key parameters to achieve efficient separation of the target analyte from any impurities or other components in the sample matrix. jparonline.comresearchgate.net

The primary steps in GC method development include:

Column Selection : The choice of the capillary column is the most critical factor. researchgate.net The stationary phase, its film thickness, the column's internal diameter, and its length all dictate the separation efficiency. For a moderately polar compound like this compound, a stationary phase of intermediate polarity, such as a 5% phenyl-polydimethylsiloxane, is often a suitable starting point.

Injector and Detector Parameters : A split/splitless injector is commonly used, with the temperature set high enough to ensure rapid vaporization of the sample without causing thermal degradation. jparonline.com The Flame Ionization Detector (FID) is a common choice for organic analytes, offering high sensitivity and a wide linear range.

Carrier Gas : Inert gases like helium, hydrogen, or nitrogen are used as the mobile phase. The choice depends on desired efficiency, analysis speed, and safety considerations. researchgate.net

Temperature Program : The oven temperature program, which includes the initial temperature, ramp rate(s), and final temperature, is optimized to ensure adequate separation of volatile impurities from the main analyte and to elute less volatile components in a reasonable time. pharmaguru.co

A hypothetical GC method for the purity assessment of this compound is outlined in the table below.

Table 1: Example Gas Chromatography (GC) Method Parameters

| Parameter | Value |

|---|---|

| Column | 5% Phenyl-Polydimethylsiloxane |

| 30 m x 0.25 mm ID x 0.25 µm film | |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Injector | Split/Splitless |

| Injector Temp. | 250 °C |

| Split Ratio | 50:1 |

| Oven Program | Initial Temp: 60 °C, hold for 2 min |

| Ramp: 15 °C/min to 240 °C | |

| Final Hold: Hold at 240 °C for 5 min | |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 280 °C |

| Sample Conc. | 1 mg/mL in Dichloromethane |

| Injection Vol. | 1 µL |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be applied to a wider range of compounds than GC, including those that are non-volatile or thermally sensitive. For this compound, reversed-phase HPLC (RP-HPLC) would be the most common methodology.

The development of an HPLC method involves the following considerations:

Stationary Phase : In RP-HPLC, a non-polar stationary phase is used. C18 (octadecylsilyl) and C8 (octylsilyl) bonded silica (B1680970) are the most widely used phases. For fluorinated compounds, stationary phases that incorporate fluorine atoms can sometimes offer unique selectivity and improved retention compared to traditional alkyl phases. chromatographyonline.com

Mobile Phase : The mobile phase consists of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to effectively separate compounds with a range of polarities. nih.gov

Detector : Since this compound lacks a strong UV chromophore, a universal detector is required. An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) are excellent choices for detecting such compounds.

Flow Rate and Column Temperature : These parameters are optimized to improve peak shape and resolution. Maintaining a constant column temperature can enhance the reproducibility of retention times.

An example HPLC method for the analysis of this compound is presented below.

Table 2: Example High-Performance Liquid Chromatography (HPLC) Method Parameters

| Parameter | Value |

|---|---|

| Column | C18, 250 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0 min: 50% B |

| 20 min: 95% B | |

| 25 min: 95% B | |

| 26 min: 50% B | |

| 30 min: 50% B | |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| Sample Conc. | 1 mg/mL in Acetonitrile |

| Injection Vol. | 10 µL |

Derivatives and Analogues of Ethyl 2,2 Difluoroheptanoate

Synthesis of Homologues and Isomers of Ethyl 2,2-Difluoroheptanoate

The synthesis of α,α-difluoro esters and their structural relatives can be achieved through several strategic approaches. These methods allow for the variation of the alkyl chain length to produce homologues (e.g., ethyl 2,2-difluorooctanoate or ethyl 2,2-difluorohexanoate) or the alteration of the fluorine atom positions to create isomers.

One prominent method for constructing the carbon skeleton of α,α-difluoro esters is the Reformatsky reaction . This reaction involves the use of an organozinc reagent, typically formed by treating an α-halo ester with zinc dust nrochemistry.com. Specifically, using ethyl bromodifluoroacetate as a starting material allows for the addition of a difluoroacetate unit to aldehydes or ketones, forming α,α-difluoro-β-hydroxy esters acs.orgbeilstein-journals.orgnih.gov. By selecting an appropriate aldehyde (e.g., pentanal), one could construct the carbon backbone of this compound, followed by deoxygenation of the β-hydroxy group. The Reformatsky reaction can proceed with high diastereoselectivity when chiral substrates are used, making it a valuable tool in asymmetric synthesis acs.org.

Another common strategy involves the direct fluorination of precursor molecules. For instance, 1,3-dicarbonyl compounds, such as 1,3-ketoesters, can be directly fluorinated using elemental fluorine in the presence of a base like quinuclidine to yield 2,2-difluoro-1,3-ketoester derivatives nih.gov. While monofluorination of these substrates is rapid, the second fluorination step is slower and often requires the addition of a base to accelerate the enolization of the intermediate 2-fluoro-1,3-diketone nih.gov.

The synthesis of isomers, such as monofluorinated esters, can be accomplished via nucleophilic substitution. For example, ethyl 2-fluorohexanoate can be prepared by treating ethyl 2-bromohexanoate with potassium fluoride (B91410) in the presence of a phase-transfer catalyst orgsyn.org. This highlights how the number and position of fluorine atoms can be controlled through the choice of starting materials and synthetic methods.

Table 1: Synthetic Methods for α,α-Difluoroalkanoates and Related Isomers

| Method | Precursors | Reagents | Product Type | Citation(s) |

| Reformatsky Reaction | Aldehyde/Ketone, Ethyl bromodifluoroacetate | Zinc (or other metals like Sm, In) | α,α-Difluoro-β-hydroxy ester | nrochemistry.comacs.orgbeilstein-journals.orgnih.gov |

| Direct Fluorination | 1,3-Ketoester | F₂, Quinuclidine | 2,2-Difluoro-1,3-ketoester | nih.gov |

| Nucleophilic Fluorination | α-Bromo ester | Potassium Fluoride (KF) | α-Fluoro ester | orgsyn.org |

| Deoxofluorination | α-Keto ester | Diethylaminosulfur trifluoride (DAST) | α,α-Difluoro ester | nih.gov |

Preparation of Esters with Different Alcohols and Carboxylic Acids

The ester functional group in this compound can be readily modified. This allows for the synthesis of a library of related compounds where either the alcohol or the carboxylic acid component is varied.

Transesterification is a common method used to exchange the alcohol moiety of an ester. In this reversible reaction, an ester reacts with an alcohol in the presence of a catalyst (acid or base) to produce a new ester and the original alcohol researchgate.net. For example, this compound could be converted to Mthis compound by reacting it with methanol (B129727) under acidic or basic conditions. The reaction is typically driven to completion by using a large excess of the new alcohol researchgate.net. This process is widely used in the production of biodiesel, where triglycerides are transesterified with methanol or ethanol (B145695) researchgate.netresearchgate.netyoutube.com. A patent describes a process for preparing 2,2-difluoroethanol that involves a transesterification step of 2,2-difluoroethyl formate or acetate (B1210297) in the presence of an alcohol like methanol and a base google.com.

Alternatively, new esters can be prepared through direct esterification of the corresponding carboxylic acid. 2,2-Difluoroheptanoic acid can be synthesized and then reacted with various alcohols (e.g., propanol, butanol) under standard Fischer esterification conditions (an acid catalyst and heat) to yield the desired esters. The synthesis of hemifluorinated fatty acids has been reported, which can then be converted to acyl chlorides and coupled with alcohols to form esters researchgate.net.

Table 2: Examples of Ester Modification Reactions

| Reaction Type | Starting Material | Reagent(s) | Potential Product |

| Transesterification | This compound | Methanol, H⁺ or OH⁻ catalyst | Mthis compound |

| Transesterification | This compound | Isopropanol, H⁺ or OH⁻ catalyst | Isopropyl 2,2-Difluoroheptanoate |

| Direct Esterification | 2,2-Difluoroheptanoic acid | Ethanol, H⁺ catalyst | This compound |

| Direct Esterification | 2,2-Difluoroheptanoic acid | Benzyl alcohol, H⁺ catalyst | Benzyl 2,2-Difluoroheptanoate |

Functionalization of the Heptanoate (B1214049) Chain and Difluoromethyl Group

Further diversification of this compound can be achieved by chemically modifying its structure. These modifications can target the alkyl (heptanoate) chain or the functional groups.

Functionalization of the Heptanoate Chain: The saturated alkyl chain of the heptanoate moiety is relatively unreactive. However, it can undergo reactions typical of alkanes, such as free-radical halogenation, which would introduce a halogen at various positions along the chain, likely with low selectivity purdue.edu. Another approach is side-chain oxidation, although this typically requires an aromatic ring and strong oxidizing agents like potassium permanganate to convert an alkyl chain into a carboxylic acid pearson.com. Alkylation is another fundamental process where an alkyl group is attached to a substrate, often requiring a catalyst mt.com. For esters, it is possible to generate an enolate at the α-carbon and perform an alkylation reaction; however, the presence of two electron-withdrawing fluorine atoms on the α-carbon of this compound makes the formation of an enolate at that position impossible. Functionalization at other positions on the chain would require more complex, multi-step synthetic sequences.

Functionalization of the Ester and Difluoromethyl Group: The difluoromethyl group is generally very stable due to the strength of the C-F bonds, making its direct functionalization challenging. The primary sites for reaction are the ester carbonyl group and the α-carbon.

Reduction: The ester group can be reduced to a primary alcohol. For instance, ethyl difluoroacetate can be reduced using lithium aluminum hydride (LiAlH₄) to produce 2,2-difluoroethanol google.com. Applying this to this compound would yield 2,2-difluoroheptan-1-ol.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2,2-difluoroheptanoic acid nih.gov.

Amidation: The ester can be converted to an amide by reacting it with an amine.

α-C–H Functionalization: While not applicable to the target molecule, related alcohols can undergo visible-light-induced α C–H functionalization, allowing for the coupling of the alcohol with heteroarenes without the need for an external photocatalyst nih.gov.

Table 3: Potential Functionalization Reactions

| Target Site | Reaction Type | Reagent(s) | Potential Product | Citation(s) |

| Ester Carbonyl | Reduction | LiAlH₄ | 2,2-Difluoroheptan-1-ol | google.com |

| Ester Carbonyl | Hydrolysis | H₃O⁺ or OH⁻ | 2,2-Difluoroheptanoic acid | nih.gov |

| Ester Carbonyl | Amidation | R₂NH | N,N-Dialkyl-2,2-difluoroheptanamide | |

| Alkyl Chain | Radical Halogenation | Br₂, UV light | Bromo-substituted this compound | purdue.edu |

Exploration of Related Difluorinated Carboxylic Acid Derivatives and Building Blocks

Difluorinated molecules, particularly those containing the gem-difluoromethylene (CF₂) group, are highly valuable building blocks in organic synthesis. The CF₂ group is often used as a bioisostere of a carbonyl group, an ether oxygen, or a methylene (B1212753) group adjacent to a heteroatom, profoundly influencing the biological activity of a molecule nih.gove-century.us.

A key and versatile building block is ethyl bromodifluoroacetate . It serves as a precursor to the Reformatsky reagent, which is used to synthesize a wide range of α,α-difluoro-β-hydroxy esters, important intermediates for pharmaceuticals acs.orgnih.gov. Similarly, ethyl difluoroiodoacetate is another useful precursor acs.org. The synthesis of ethyl difluoroacetoacetate, a difluorinated analogue of a key intermediate in organic synthesis, has also been developed google.com.

Beyond acyclic systems, gem-difluorinated cycloalkanes are gaining importance as building blocks for drug discovery researchgate.net. The synthesis of 2,2-difluorocyclobutyl- and other gem-difluorocycloalkyl-substituted building blocks has been developed, providing access to novel chemical space acs.orgnih.govresearchgate.net. These cyclic structures can impart conformational rigidity and alter physicochemical properties like lipophilicity and basicity in ways that are beneficial for drug candidates acs.orgnih.gov.

Other important classes of difluorinated building blocks include:

α,α-Difluoro-α-(aryloxy)acetic acids , which can be used in the synthesis of 18F-labeled compounds for positron emission tomography (PET) imaging e-century.usox.ac.uknih.gov.

gem-Difluoro olefins , which are important intermediates and can act as enzyme inhibitors nih.gov.

2,2-Difluoroethanol , which can be prepared by reducing ethyl difluoroacetate and serves as a useful fluorinated solvent and synthetic intermediate google.comgoogle.com.

The development of synthetic methods to access these building blocks, such as the deoxofluorination of ketones or the reaction of organolanthanum reagents with difluorocyclobutanone, is crucial for expanding the toolkit available to medicinal and materials chemists nih.govnih.gov.

Table 4: Key Difluorinated Building Blocks and Their Applications

| Building Block | Structure | Typical Application(s) | Citation(s) |

| Ethyl bromodifluoroacetate | BrCF₂COOEt | Reformatsky reactions to form α,α-difluoro-β-hydroxy esters | acs.orgnih.gov |

| Ethyl difluoroacetoacetate | CHF₂COCH₂COOEt | Synthesis of difluorinated heterocycles and other complex molecules | google.com |

| 3,3-Difluorocyclobutanecarboxylic acid | C₅H₆F₂O₂ | Introduction of a strained, polar ring system in drug candidates | acs.orgnih.gov |

| 2,2-Difluoroethanol | CHF₂CH₂OH | Fluorinated solvent; precursor for other fluorinated compounds | google.comgoogle.com |

| gem-Difluoro olefins | R¹R²C=CF₂ | Enzyme inhibitors; synthetic intermediates | nih.gov |

Future Directions and Emerging Research Avenues for Ethyl 2,2 Difluoroheptanoate

Development of Novel Stereoselective and Enantioselective Synthetic Routes

The creation of chiral centers in fluorinated molecules is of critical importance, particularly in the life sciences, where stereochemistry dictates biological activity. While the synthesis of racemic ethyl 2,2-difluoroheptanoate is established, future research will undoubtedly focus on methods that afford stereochemically defined analogues.

Current research into the stereoselective synthesis of other fluoroalkanes has highlighted promising strategies that could be adapted for derivatives of this compound. One such approach is the desymmetrization of geminal difluoroalkanes. nih.gov This involves the selective activation of one of the two enantiotopic C-F bonds in a prochiral difluoromethylene group. For instance, the use of a frustrated Lewis pair (FLP) comprising a chiral Lewis base could mediate a monoselective C-F activation, leading to diastereomeric products that can be separated or used in subsequent stereospecific reactions. nih.gov Another powerful technique is enzymatic desymmetrization, which leverages the high stereoselectivity of enzymes to differentiate between enantiotopic groups, a strategy successfully employed in the synthesis of other complex fluorinated molecules. nih.gov

Future investigations will likely aim to develop catalytic asymmetric methods for the synthesis of α-chiral α,α-difluoroesters. This could involve the enantioselective fluorination of α-substituted β-ketoesters followed by further modifications, or the development of novel chiral catalysts capable of directly introducing the difluoromethylene group in a stereocontrolled manner.

Table 1: Potential Stereoselective Synthetic Strategies

| Methodology | Description | Potential Advantages | Reference |

|---|---|---|---|

| Frustrated Lewis Pair (FLP) Mediated Desymmetrization | Use of a chiral Lewis base and a Lewis acid to selectively activate one C-F bond in a prochiral difluoromethylene group. | High diastereoselectivity; formation of versatile sulfonium (B1226848) salt intermediates. | nih.gov |

| Enzymatic Desymmetrization | Biocatalytic approach using enzymes to achieve highly enantioselective transformations of prochiral substrates. | Excellent enantioselectivity; mild reaction conditions; environmentally benign. | nih.gov |

Integration into Flow Chemistry and Sustainable Synthesis Methodologies

The shift towards greener and more efficient chemical manufacturing has spurred significant interest in continuous flow chemistry. mdpi.comnih.gov The synthesis of this compound and its derivatives is well-suited for adaptation to flow processes, which offer numerous advantages over traditional batch production.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, improved selectivity, and enhanced safety, particularly when handling hazardous reagents or exothermic reactions. mdpi.comnih.gov The integration of in-line purification and analysis can streamline the entire manufacturing process, reducing waste and operational costs. For example, multi-step sequences, such as the initial fluorination followed by esterification, could be telescoped into a single continuous operation, eliminating the need for isolating and purifying intermediates. nih.govuc.pt

Sustainable synthesis methodologies also extend to the choice of reagents and catalysts. Future research may focus on replacing harsh fluorinating agents with more environmentally benign alternatives and developing recyclable catalysts. The use of supercritical fluids or aqueous systems as reaction media in flow reactors could further enhance the sustainability profile of this compound production. nih.gov

Table 2: Advantages of Flow Chemistry for this compound Synthesis

| Advantage | Description | Reference |

|---|---|---|

| Enhanced Safety | Small reactor volumes minimize the risk associated with hazardous materials and exothermic reactions. | mdpi.com |

| Improved Efficiency | Precise control over reaction conditions leads to higher yields and shorter reaction times. | nih.gov |

| Scalability | Production can be easily scaled up by extending the operation time or using parallel reactors. | nih.gov |

| Process Automation | Integration of synthesis, work-up, and purification steps into a continuous, automated process. | mdpi.com |

| Sustainability | Reduced solvent usage, energy consumption, and waste generation compared to batch processes. | uc.pt |

Exploration of Catalytic Transformations Involving the Difluorinated Moiety

The gem-difluoromethylene group is not merely a passive structural element; it is a functional handle that can be engaged in a variety of catalytic transformations to generate novel molecular architectures. nih.gov Future research will focus on exploiting the unique reactivity of the C-F bonds in this compound.

Transition metal-catalyzed reactions are a particularly fertile ground for exploration. For instance, selective hydrodefluorination, catalyzed by copper or other metals, could transform the CF₂ group into a monofluoroalkene (CHF), a valuable motif in its own right. nih.gov Conversely, C-F bond functionalization reactions could enable the replacement of one or both fluorine atoms with other functional groups, opening pathways to a diverse array of derivatives. nih.govrsc.org

Photoredox catalysis offers another powerful avenue for activating the typically inert C-F bonds. nih.gov Under visible light irradiation, a photoredox catalyst can facilitate single-electron transfer (SET) processes, generating radical intermediates from the difluoroester that can participate in various coupling reactions. This approach could be used for C-C, C-N, or C-O bond formation at the difluorinated carbon, significantly expanding the synthetic utility of this compound as a building block. researchgate.net

Advanced Applications in Materials Science and Polymer Chemistry

The unique properties conferred by fluorine—such as high thermal stability, chemical resistance, and low surface energy—make fluorinated compounds highly desirable for applications in materials science. While not yet explored, this compound could serve as a valuable monomer or additive in the creation of novel polymers and materials.

Incorporating the this compound moiety into polymer backbones or as side chains could lead to materials with tailored properties. For example, the difluoromethylene group could enhance the thermal and oxidative stability of polymers like polyesters or polyacrylates. Furthermore, the aliphatic chain combined with the polar difluoroester group could create amphiphilic structures, useful for developing surfactants or surface coatings with specific hydrophobic and lipophobic characteristics.

Future research in this area would involve the synthesis of polymerizable derivatives of this compound and the subsequent investigation of the physical and chemical properties of the resulting fluorinated polymers. These materials could find applications in high-performance coatings, advanced lubricants, and specialized membranes.

Design of Next-Generation Fluorinated Building Blocks

Perhaps the most significant future direction for this compound is its use as a platform for the design and synthesis of more complex, next-generation fluorinated building blocks. csmres.co.uknih.gov The accessibility of this compound makes it an ideal starting point for creating a library of novel reagents for drug discovery and agrochemical development. halocarbonlifesciences.comfluorochem.co.uk

By applying the catalytic transformations discussed previously (Section 8.3), the difluoromethylene group can be converted into other valuable fluorinated motifs. For example, selective C-F activation could lead to monofluorinated building blocks. nih.gov Additionally, transformations of the ester functionality—such as reduction to an alcohol, amidation, or conversion to other carbonyl derivatives—would further diversify the available structures. The combination of modifications at both the difluorinated center and the ester group could generate a vast chemical space of novel, high-value building blocks that are not currently commercially available. beilstein-journals.org This strategy aligns with the growing demand in medicinal chemistry for novel, three-dimensional, and fluorinated scaffolds to improve the properties of drug candidates. nih.govresearchgate.net

Q & A

Q. What are the standard synthetic methodologies for Ethyl 2,2-Difluoroheptanoate, and how are reaction conditions optimized?

this compound is typically synthesized via acid-catalyzed esterification of 2,2-difluoroheptanoic acid with ethanol. A common protocol involves refluxing the acid with excess ethanol in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst. After 4–6 hours, the mixture is quenched in ice water, and the product is extracted using a non-polar solvent (e.g., dichloromethane). The crude ester is purified via fractional distillation or recrystallization. Optimization involves adjusting molar ratios (e.g., 1:3 acid-to-ethanol), catalyst concentration (1–2% v/v H₂SO₄), and reaction temperature (60–80°C) to maximize yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation. Key observations include:

- ¹H NMR : Doublet-of-doublets for fluorine-coupled methylene protons (δ 4.2–4.4 ppm).

- ¹⁹F NMR : Distinct signals for geminal fluorine atoms (δ -120 to -125 ppm).

- FT-IR : Stretching vibrations for ester carbonyl (C=O, ~1740 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹). Gas Chromatography-Mass Spectrometry (GC-MS) validates purity, with molecular ion peaks at m/z 124 (base peak) and fragmentation patterns consistent with fluorinated esters .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Due to its flammability (GHS H226), researchers must:

- Use spark-proof equipment and grounding straps to prevent static discharge.

- Store in ventilated, cool environments (<25°C) away from oxidizers.

- Employ PPE (nitrile gloves, safety goggles, flame-resistant lab coats).

- In case of skin contact, rinse immediately with water for 15 minutes and remove contaminated clothing .

Advanced Research Questions

Q. How can catalytic hydrogenation of this compound be optimized to achieve high selectivity for fluorinated alcohols?

Copper-zinc-aluminum-manganese (Cu-Zn-Al-Mn) catalysts are effective for selective hydrogenation. Key parameters include:

- Catalyst composition : A molar ratio of 50:30:15:5 (Cu:Zn:Al:Mn) enhances active site density.

- Reaction conditions : 120–150°C, 2–4 MPa H₂ pressure, and a substrate-to-catalyst ratio of 10:1.

- Analysis : Monitor conversion via GC and track selectivity using ¹⁹F NMR to distinguish between mono- and di-fluorinated byproducts .

Q. How should researchers address discrepancies in reported ¹⁹F NMR chemical shifts for this compound?

Variations in chemical shifts (δ) arise from solvent polarity, concentration, and temperature. To resolve contradictions:

Q. What methodologies are recommended for analyzing thermal decomposition pathways of this compound?

Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) reveals decomposition kinetics. Under nitrogen:

Q. How can reaction kinetics for esterification of 2,2-difluoroheptanoic acid be modeled to predict yield under varying conditions?

Apply pseudo-first-order kinetics with the rate equation:

Where depends on catalyst concentration and temperature. Use Arrhenius plots to determine activation energy () and optimize time-temperature profiles .

Q. What strategies mitigate impurity formation during large-scale synthesis of this compound?

- Side-reaction suppression : Add molecular sieves to absorb water and shift equilibrium toward esterification.

- Distillation optimization : Use vacuum fractional distillation (20–30 mmHg) to separate low-boiling impurities (e.g., unreacted ethanol).

- Quality control : Implement inline FT-IR to monitor reaction progress and adjust parameters in real time .

Data Analysis and Contradiction Resolution

Q. How should conflicting solubility data for this compound in polar vs. non-polar solvents be interpreted?

Discrepancies often stem from solvent polarity index and hydrogen-bonding capacity. For reproducible results:

Q. What statistical approaches are suitable for validating reproducibility in fluorinated ester synthesis?

Use a two-way ANOVA to assess batch-to-batch variability in yield and purity. For outlier detection:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.